

General Organophosphate Chemistry: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Methyl dihydrogen phosphate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of organophosphate (OP) chemistry. Organophosphates are a class of organic compounds containing a central phosphorus atom, and they play significant roles in various fields, from agriculture and medicine to chemical warfare.^{[1][2][3]} This document will delve into their fundamental structure, mechanism of action, synthesis, and analysis, presenting quantitative data in structured tables and detailing key experimental protocols.

Core Concepts in Organophosphate Chemistry

Structure and Nomenclature

Organophosphates are esters of phosphoric acid.^{[3][4]} The general structure features a central pentavalent phosphorus atom double-bonded to an oxygen or sulfur atom (a phosphoryl or thiophosphoryl group, respectively), and single-bonded to two organic groups (R1 and R2) and a leaving group (X).^{[5][6][7]}

The R1 and R2 moieties are typically alkyl or aryl groups, which can be attached to the phosphorus atom directly or through oxygen or sulfur atoms.^[6] The nature of these R groups and the leaving group X significantly influences the compound's reactivity, stability, and toxicity.^[8] Organophosphates used as insecticides are often phosphorothioates (containing a P=S bond), which are biologically activated in the target organism to their more toxic oxygen analogs (P=O).^{[6][9]}

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for most organophosphates is the inhibition of the enzyme acetylcholinesterase (AChE).[1][10][11][12] AChE is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (ACh), which terminates nerve signals at cholinergic synapses.[1][12]

By phosphorylating a serine hydroxyl group at the active site of AChE, organophosphates inactivate the enzyme.[12] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic receptors.[12] This cholinergic crisis manifests as a range of symptoms, including muscle twitching, glandular hypersecretion, and in severe cases, respiratory paralysis and death.[1][10]

Quantitative Data on Organophosphates

The properties and toxicity of organophosphates vary widely depending on their specific chemical structure. The following tables summarize key quantitative data for a selection of common organophosphates.

Table 1: Toxicity of Selected Organophosphates in Rats

Compound	Oral LD50 (mg/kg)	Dermal LD50 (mg/kg)
Acephate	1,030 - 1,447	>10,250
Azinphos-methyl	4	150 - 200
Chlorpyrifos	96 - 270	2,000
Diazinon	1,250	2,020
Dimethoate	235	400
Disulfoton	2 - 12	3.6 - 15.9
Malathion	5,500	>2,000
Methyl parathion	6	45
Phorate	2 - 4	20 - 30 (guinea pig)

Data sourced from the University of Florida, Institute of Food and Agricultural Sciences.[13]

Table 2: Analytical Detection Limits for Organophosphates in Water

Analyte	Limit of Detection (LOD) (ng/L)	Limit of Quantification (LOQ) (ng/L)
Acephate	0.5	1.5
Monocrotophos	0.2	0.7
Dimethoate	0.1	0.5

Data from a method utilizing solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

Key Experimental Protocols

Synthesis of Organophosphates: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, widely used for the synthesis of phosphonates, phosphinates, and phosphine oxides.[15][16][17] The reaction involves the treatment of a trialkyl phosphite with an alkyl halide.[17]

Detailed Methodology:

- **Reactants:** Trivalent phosphorus ester (e.g., triethyl phosphite), Alkyl halide (e.g., methyl iodide). The reactivity of the alkyl halide is in the order of $R'-I > R'-Br > R'-Cl$. [15]
- **Mechanism:** The reaction is initiated by the S_N2 attack of the nucleophilic phosphorus on the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate. [15][17][18] The displaced halide ion then attacks one of the alkyl groups on the phosphorus, displacing the oxygen and forming the final pentavalent phosphonate product and a new alkyl halide. [15][17][18]
- **Conditions:** The reaction typically requires heating. [17][18] For less reactive phosphite esters, temperatures between 120°C and 160°C are common. [17]

Measurement of AChE Inhibition: The Ellman's Method

The Ellman's method is a simple, reliable, and widely used spectrophotometric assay to measure AChE activity and the inhibitory effects of compounds like organophosphates.[\[19\]](#)

Detailed Methodology:

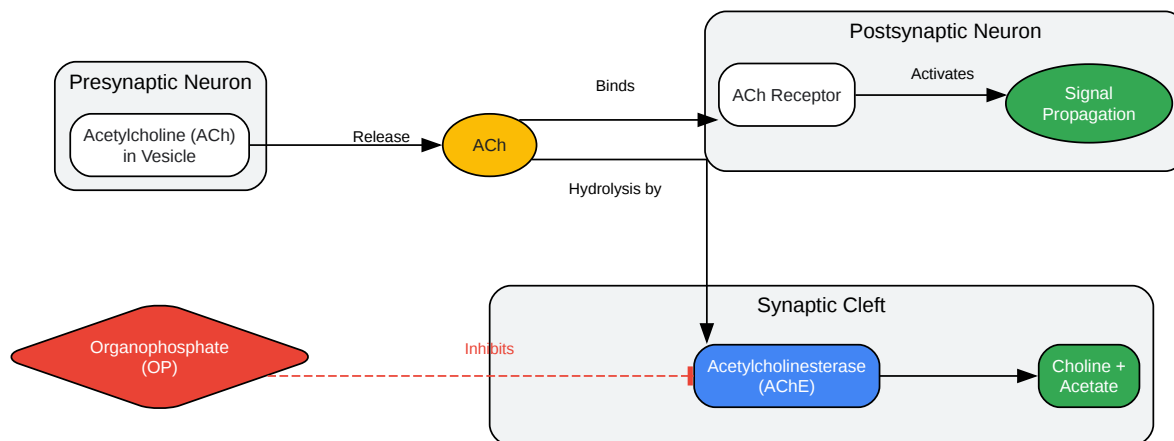
- Principle: This colorimetric assay is based on the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE to produce thiocholine.[\[19\]](#)[\[20\]](#) The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[\[19\]](#)[\[20\]](#)
- Reagents:
 - 0.1 M Phosphate Buffer (pH 8.0)[\[19\]](#)
 - 10 mM DTNB solution in phosphate buffer[\[19\]](#)
 - 14 mM ATCI solution in deionized water (prepare fresh)[\[19\]](#)
 - AChE enzyme solution
 - Test compound (potential inhibitor) solution
- Procedure (96-well plate format):
 - Plate Setup: Prepare wells for a blank (buffer, DTNB, ATCI), a control (buffer, AChE, DTNB, solvent), and the test sample (buffer, AChE, DTNB, test compound).[\[19\]](#)
 - Pre-incubation: Add buffer, AChE solution, DTNB, and the test compound or its solvent to the respective wells. Mix and incubate for a set period (e.g., 10 minutes at 25°C) to allow the inhibitor to interact with the enzyme.[\[19\]](#)
 - Initiate Reaction: Add the ATCI substrate to all wells to start the reaction.
 - Measurement: Immediately begin kinetic measurements of the absorbance at 412 nm using a microplate reader.

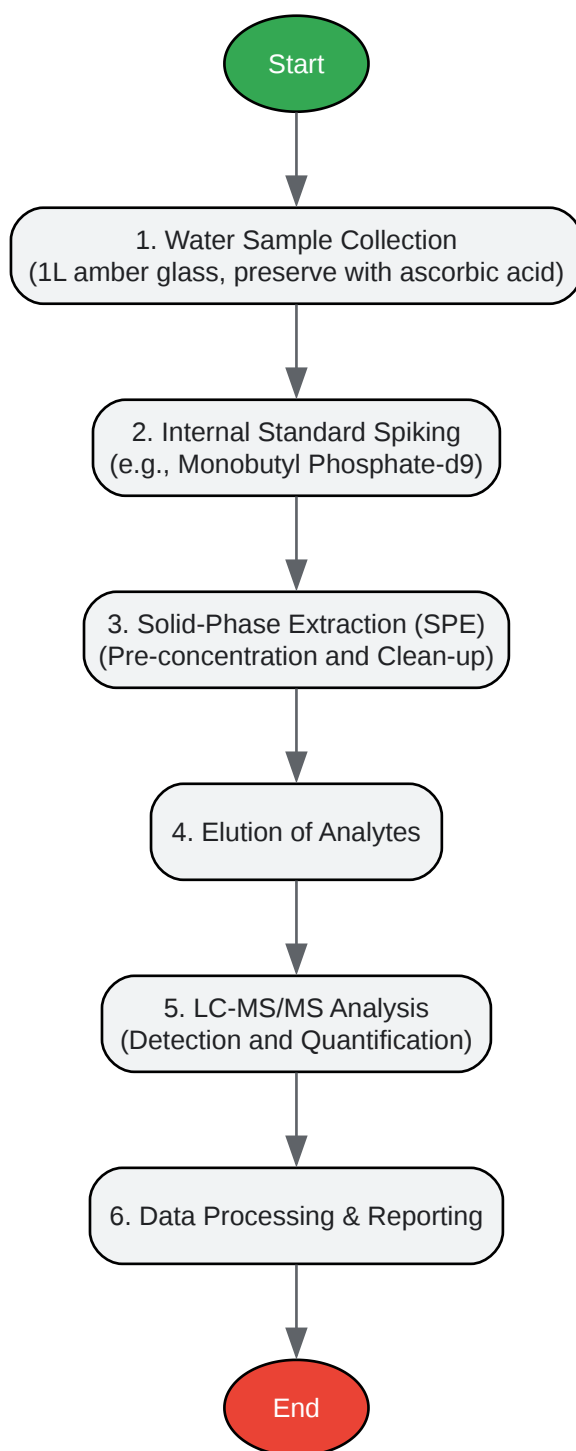
- **Data Analysis:** The rate of the reaction (change in absorbance over time) is proportional to the AChE activity. The percentage of inhibition by the test compound can be calculated by comparing the reaction rate in the presence of the compound to the rate of the control.

Visualizing Key Pathways and Workflows

Signaling Pathway: Acetylcholinesterase Inhibition

The following diagram illustrates the mechanism of AChE inhibition by organophosphates. Normally, AChE breaks down acetylcholine in the synapse. Organophosphates block this process, leading to an accumulation of acetylcholine and continuous stimulation of the postsynaptic receptor.





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